![molecular formula C14H16N2O3 B043334 N-Acetyl-D,L-homotryptophan CAS No. 205813-00-9](/img/structure/B43334.png)
N-Acetyl-D,L-homotryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D,L-homotryptophan is a chemical compound with the molecular formula C14H16N2O3 . It contains a total of 36 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of N-Acetyl-D,L-homotryptophan can be achieved from N-Acetyl-g-carbethoxy Homotryptophan, Ethyl Ester . It is also available for purchase as a product for proteomics research .
Molecular Structure Analysis
The molecular structure of N-Acetyl-D,L-homotryptophan consists of 35 atoms; 16 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 36 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Chemical Reactions Analysis
N-Acetyl-D,L-homotryptophan is a member of the fatty acid amide family with an amino acid as the biogenic amine. The occurrence of N-acylated amino acids in biological systems has long been known .
Physical And Chemical Properties Analysis
N-Acetyl-D,L-homotryptophan contains a total of 35 atoms; 16 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 36 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Scientific Research Applications
- The T-cell antigen receptor (TCR) plays a crucial role in immune responses. Recent research has explored the modulation of T-cell signaling independently of antigens by directly targeting the TCR Cβ-FG loop . N-Acetyl-D,L-homotryptophan is among the small molecules that putatively bind to this loop, altering T-cell signaling. Further investigation is warranted to understand its potential immunomodulatory effects.
- N-Acetyl-D,L-homotryptophan, along with L-methionine, effectively reduces oxidation of susceptible tryptophan and methionine residues in antibodies . This property makes it valuable for maintaining the stability and efficacy of therapeutic antibodies during manufacturing and storage.
- N-Acetyl-D,L-homotryptophan is used as a reference material in pharmaceutical research and development. Its availability as a high-quality chemical standard aids in drug discovery and validation .
Immunomodulation and T-Cell Signaling
Mitigation of Oxidation in Biotherapeutics
Pharmaceutical Development
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Acetyl-D,L-homotryptophan is a compound used in proteomics research . It has been identified as a potential neuroprotective agent . The primary target of N-Acetyl-D,L-homotryptophan is the T-cell Cβ-FG loop , which plays a crucial role in T-cell signaling .
Mode of Action
N-Acetyl-D,L-homotryptophan interacts with its target, the T-cell Cβ-FG loop, altering T-cell signaling . This interaction is believed to modulate the immune response, although the exact mechanism is still under investigation .
Biochemical Pathways
The biochemical pathways affected by N-Acetyl-D,L-homotryptophan are primarily related to immune response modulation. By interacting with the T-cell Cβ-FG loop, N-Acetyl-D,L-homotryptophan can influence the direction and intensity of the immune reaction . This includes processes such as T-cell proliferation, differentiation, macrophage activation, and B-cell isotype switching .
Result of Action
The molecular and cellular effects of N-Acetyl-D,L-homotryptophan’s action are primarily related to its neuroprotective potential . It has been shown to be neuroprotective in NSC-34 motor neuron-like cells and/or primary motor neurons .
Action Environment
The action, efficacy, and stability of N-Acetyl-D,L-homotryptophan can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its action could be affected by the solvent environment.
properties
IUPAC Name |
2-acetamido-4-(1H-indol-3-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGIHUGMJIKMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370639 |
Source
|
Record name | N-Acetyl-D,L-homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D,L-homotryptophan | |
CAS RN |
205813-00-9 |
Source
|
Record name | N-Acetyl-D,L-homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.